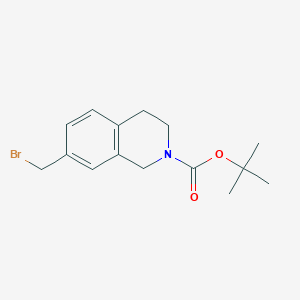![molecular formula C8H10F6N2O B6268894 rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide CAS No. 2307780-83-0](/img/no-structure.png)
rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide (TFP-A) is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of piperidin-3-yl acetamide, which is a member of the piperidine family of compounds. TFP-A has been studied for its ability to interact with a variety of receptors and enzymes in the body, as well as its ability to bind to and modulate the activity of certain proteins.
Mécanisme D'action
Rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide has been shown to interact with several different receptors and enzymes in the body. It has been shown to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. This compound has also been shown to interact with the receptor for advanced glycation end products (RAGE), which is involved in the regulation of inflammation and cell death. In addition, this compound has been shown to interact with the enzyme tyrosine kinase, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. It has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. In addition, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide has several advantages for use in laboratory experiments. It is a highly soluble compound, which makes it easy to use in a variety of experiments. It is also relatively stable, which makes it ideal for long-term experiments. Additionally, this compound is relatively inexpensive, which makes it a cost-effective option for laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. It is a relatively new compound, so its effects are not fully understood. Additionally, it is not approved for use in humans, so it is not suitable for use in clinical trials.
Orientations Futures
There are several potential future directions for the study of rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide. It could be studied further for its potential therapeutic applications, such as its ability to treat cancer, inflammation, and neurological disorders. Additionally, it could be studied further for its potential to interact with other receptors and enzymes in the body, as well as its potential to modulate the activity of certain proteins. Finally, it could be studied further for its potential to be used in drug delivery systems, as well as its potential to be used as a diagnostic tool.
Méthodes De Synthèse
Rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide can be synthesized using a variety of methods. One of the most commonly used methods is the Mitsunobu reaction. This involves the reaction of a piperidine-3-yl acetamide with trifluoromethyl iodide in the presence of a strong base, such as potassium tert-butoxide. This reaction produces this compound as the desired product.
Applications De Recherche Scientifique
Rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been studied for its ability to interact with a variety of receptors and enzymes in the body, as well as its ability to bind to and modulate the activity of certain proteins. In particular, this compound has been studied for its potential to treat cancer, inflammation, and neurological disorders.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide involves the reaction of 3-(trifluoromethyl)piperidine with trifluoroacetic anhydride to form the intermediate trifluoroacetylated piperidine. This intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to form the protected amino acid intermediate. The protecting group is then removed using acid hydrolysis to yield the final product.", "Starting Materials": [ "3-(trifluoromethyl)piperidine", "trifluoroacetic anhydride", "N-(tert-butoxycarbonyl)glycine" ], "Reaction": [ "Step 1: React 3-(trifluoromethyl)piperidine with trifluoroacetic anhydride in the presence of a catalyst to form the trifluoroacetylated piperidine intermediate.", "Step 2: React the trifluoroacetylated piperidine intermediate with N-(tert-butoxycarbonyl)glycine in the presence of a coupling reagent to form the protected amino acid intermediate.", "Step 3: Remove the protecting group using acid hydrolysis to yield the final product, rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide." ] } | |
| 2307780-83-0 | |
Formule moléculaire |
C8H10F6N2O |
Poids moléculaire |
264.2 |
Pureté |
93 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



